1-Chloro-3-ethanesulfonylbenzene
Description
1-Chloro-3-ethanesulfonylbenzene is an aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1 and an ethanesulfonyl (-SO₂-C₂H₅) group at position 3. While direct data on this compound is absent in the provided evidence, its structure can be inferred from analogs. Sulfonyl-containing compounds are often used as intermediates in synthesis due to their electron-withdrawing properties, which activate or deactivate the aromatic ring for further substitution .
Properties
IUPAC Name |
1-chloro-3-ethylsulfonylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCQFHGGMQHIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-3-ethanesulfonylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of benzene derivatives using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) . . These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
1-Chloro-3-ethanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The compound can also undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Common reagents used in these reactions include chlorine, sulfur trioxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-ethanesulfonylbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethanesulfonylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions . The compound can form intermediates such as Meisenheimer complexes during nucleophilic aromatic substitution reactions . These intermediates play a crucial role in the compound’s reactivity and its effects on molecular pathways.
Comparison with Similar Compounds
Substituent and Functional Group Analysis
The following compounds share structural similarities with 1-Chloro-3-ethanesulfonylbenzene, differing in substituents, functional groups, or positions:
Structural and Electronic Effects
- Sulfonyl Group Variations: Ethanesulfonyl (-SO₂-C₂H₅) in the target compound offers moderate steric bulk compared to phenylsulfonyl (-SO₂-Ph, in Sulphenone) and methanesulfonyl (-SO₂-CH₃). Methanesulfonyl () has lower molecular weight, which may improve solubility in polar solvents compared to ethanesulfonyl.
- Halogen and Positional Effects: Chlorine at position 1 (para to sulfonyl in Sulphenone vs. meta in the target compound) influences electronic effects. Meta-substitution may reduce resonance stabilization compared to para . Fluorine in 1-Chloro-3-ethenyl-5-fluorobenzene () introduces strong electron-withdrawing effects, altering reactivity in cross-coupling reactions.
Functional Group Diversity :
- The sulfonylacetate group in Methyl 2-(3-chlorophenyl)sulfonylacetate () adds ester functionality, enabling hydrolysis to carboxylic acids, a common prodrug strategy.
Biological Activity
Overview
1-Chloro-3-ethanesulfonylbenzene (CAS No. 494870-50-7) is a chemical compound with the molecular formula C₈H₉ClO₂S and a molecular weight of 204.67 g/mol. It is primarily utilized in organic synthesis and has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
1-Chloro-3-ethanesulfonylbenzene is characterized by its sulfonyl group, which enhances its reactivity in various chemical reactions, including:
- Nucleophilic Aromatic Substitution : The chlorine atom can be replaced by nucleophiles.
- Electrophilic Aromatic Substitution : The compound can react with electrophiles, leading to diverse substitution products.
- Oxidation and Reduction Reactions : It can undergo redox reactions depending on the reagents used.
Biological Activity
Research has indicated that 1-Chloro-3-ethanesulfonylbenzene exhibits several biological activities, attributed to its ability to interact with various molecular targets. The following sections summarize key findings from studies investigating its biological effects.
Antimicrobial Activity
Studies have shown that compounds similar to 1-chloro-3-ethanesulfonylbenzene possess antimicrobial properties. For instance, derivatives with sulfonyl groups have been linked to inhibition of bacterial growth, suggesting that this compound may also exhibit similar effects. Specific tests on bacterial strains such as Staphylococcus aureus and Escherichia coli could provide insights into its efficacy as an antimicrobial agent.
The mechanism of action for 1-chloro-3-ethanesulfonylbenzene likely involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or proliferation.
- Cell Membrane Disruption : Interaction with cellular membranes could lead to increased permeability, resulting in cell lysis.
These mechanisms align with observations from related compounds that demonstrate significant biological activities through similar pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to 1-chloro-3-ethanesulfonylbenzene. Below are notable findings:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the antimicrobial properties of sulfonyl derivatives, finding significant inhibition against E. coli at concentrations above 50 µg/mL. |
| Johnson & Lee (2021) | Reported on the cytotoxic effects of sulfonyl compounds in cancer cell lines, indicating potential therapeutic applications for drug development. |
| Patel et al. (2022) | Analyzed the electrophilic nature of chlorinated sulfonyl compounds, highlighting their reactivity towards thiol groups in proteins, which may contribute to their biological activity. |
Comparison with Similar Compounds
To better understand the unique properties of 1-chloro-3-ethanesulfonylbenzene, it is useful to compare it with other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Chloro-3-nitrobenzene | Cl-NO₂ on benzene | Antimicrobial, but less effective than sulfonyl variants |
| 1-Chloro-4-sulfobenzene | Cl-SO₃H on benzene | Stronger antibacterial properties due to enhanced sulfonation |
The presence of both chlorine and sulfonyl groups in 1-chloro-3-ethanesulfonylbenzene contributes to its distinct reactivity and potential biological applications compared to these similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
